What is the mechanism of action of [bAla8]-Neurokinin A(4-10)?
What is the mechanism of action of [bAla8]-Neurokinin A(4-10)?
An In-depth Technical Guide to the Mechanism of Action of [βAla8]-Neurokinin A(4-10)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the mechanism of action for the synthetic peptide [βAla8]-Neurokinin A(4-10), a potent and selective agonist for the tachykinin NK2 receptor. It details the molecular interactions, signaling pathways, and pharmacological profile of this compound, supported by quantitative data, experimental methodologies, and visual diagrams.
Core Mechanism of Action
[βAla8]-Neurokinin A(4-10), also known as MEN 10210, is a C-terminal heptapeptide analog of the endogenous tachykinin, Neurokinin A (NKA). The key modification is the substitution of the glycine residue at position 8 with a β-alanine. This substitution significantly enhances the peptide's affinity and selectivity for the tachykinin NK2 receptor while reducing its affinity for NK1 and NK3 receptors.
As a selective NK2 receptor agonist, [βAla8]-Neurokinin A(4-10) mimics the action of endogenous NKA at this specific receptor subtype. The NK2 receptor is a member of the G protein-coupled receptor (GPCR) superfamily. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily Gq/11 and to some extent Gs. This dual coupling initiates distinct downstream signaling cascades that mediate the peptide's physiological effects.
Pharmacological Data: Affinity and Potency
The selectivity and potency of [βAla8]-Neurokinin A(4-10) have been quantified in various assays, most notably in recombinant cell lines expressing human tachykinin receptors. The data consistently demonstrate its high affinity for the NK2 receptor and its functional potency in eliciting downstream cellular responses.
Table 1: Comparative Binding Affinity and Functional Potency at Human Recombinant Tachykinin Receptors
| Compound | Receptor | Binding Affinity (pKi) | Ca²⁺ Mobilization (pEC₅₀) | cAMP Stimulation (pEC₅₀) |
| [βAla8]-NKA(4-10) | NK2 | 8.55 | 8.79 | 7.76 |
| NK1 | 6.09 | 6.41 | 5.37 | |
| Neurokinin A (NKA) | NK2 | 8.87 | 9.32 | 7.91 |
| NK1 | 7.57 | 9.31 | 7.46 |
Data sourced from studies on human recombinant NK1 and NK2 receptors expressed in Chinese Hamster Ovary (CHO) cells.[1][2][3]
Table 2: Receptor Selectivity Ratios
| Compound | Parameter | NK1/NK2 Ratio |
| [βAla8]-NKA(4-10) | Binding (Ki) | 288 |
| Ca²⁺ Mobilization (EC₅₀) | 240 | |
| cAMP Stimulation (EC₅₀) | 244 | |
| Neurokinin A (NKA) | Binding (Ki) | 20 |
| Ca²⁺ Mobilization (EC₅₀) | 1 | |
| cAMP Stimulation (EC₅₀) | 2.8 |
Selectivity ratio is calculated from the raw Ki or EC₅₀ values (Ratio = Ki(NK2)/Ki(NK1) or EC50(NK2)/EC50(NK1)). A higher ratio indicates greater selectivity for the NK2 receptor.[1][2]
Another study using [3H][βAla8]neurokinin A-(4-10) as a radioligand in hamster urinary bladder membranes reported a Ki value of 1.9 ± 0.36 nM for the unlabeled peptide.[4] Functional assays in isolated guinea pig tissues have shown potent contractile responses, such as bladder contraction and bronchospasm, with a reported pD2 value of 6.91.
Signaling Pathways
Activation of the NK2 receptor by [βAla8]-Neurokinin A(4-10) initiates two primary signaling cascades through its coupling with Gq/11 and Gs proteins.
-
Gq/11 Pathway (Primary) : The predominant pathway involves the activation of Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular Ca²⁺ concentration is a critical signal for smooth muscle contraction and other cellular responses.[5][6]
-
Gs Pathway : The NK2 receptor can also couple to Gs, which activates adenylyl cyclase. This enzyme converts ATP into cyclic adenosine monophosphate (cAMP).[1][2] The accumulation of cAMP can modulate various downstream effectors, including Protein Kinase A (PKA).
Experimental Protocols
The characterization of [βAla8]-Neurokinin A(4-10) relies on standard pharmacological assays, including radioligand binding to determine affinity and functional assays to measure potency and efficacy.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of [βAla8]-NKA(4-10) by measuring its ability to displace a specific radioligand from the NK2 receptor.
-
Membrane Preparation:
-
Culture CHO cells stably expressing the human NK2 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the total protein concentration using a BCA or Bradford assay.
-
-
Assay Execution:
-
In a 96-well plate, add the following components in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
A range of concentrations of the unlabeled competitor ligand ([βAla8]-NKA(4-10)).
-
A fixed concentration of a suitable NK2 receptor radioligand (e.g., [¹²⁵I]-NKA) near its Kd value.
-
The prepared cell membrane suspension (typically 10-20 µg of protein per well).
-
-
Define "total binding" wells (containing only radioligand and membranes) and "non-specific binding" wells (containing radioligand, membranes, and a saturating concentration of a potent unlabeled NK2 agonist like NKA).
-
-
Incubation and Termination:
-
Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This functional assay measures the potency (EC₅₀) of [βAla8]-NKA(4-10) by quantifying the increase in intracellular calcium following receptor activation.
-
Cell Preparation:
-
Seed CHO cells expressing the human NK2 receptor into a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
On the day of the assay, remove the culture medium.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) diluted in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.
-
Wash the cells gently with buffer to remove excess extracellular dye.
-
-
Assay Execution:
-
Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for each well.
-
Add varying concentrations of [βAla8]-NKA(4-10) to the wells. The instrument will add the agonist and immediately begin reading the fluorescence.
-
-
Data Acquisition and Analysis:
-
Monitor the fluorescence intensity over time (typically for 1-3 minutes). Agonist binding will cause a rapid increase in fluorescence as intracellular calcium levels rise.
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Fit the resulting dose-response curve using a sigmoidal function (non-linear regression) to determine the EC₅₀ value (the concentration that produces 50% of the maximal response) and the maximum response (Emax).
-
Convert the EC₅₀ to a pEC₅₀ value (-log EC₅₀) for ease of comparison.
-
References
- 1. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 3. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H][beta-Ala8]neurokinin A-(4-10): a novel, selective radioligand for the tachykinin NK2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Tachykinin receptor expression and function in human esophageal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
